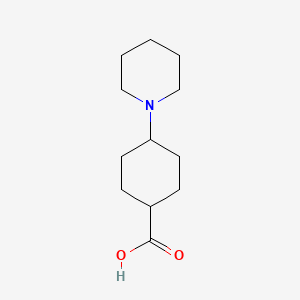
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid is a compound that features a piperidine ring attached to a cyclohexane ring, with a carboxylic acid functional group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with piperidine in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like hydrogenation, cyclization, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
Applications De Recherche Scientifique
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with piperidine moieties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with significant biological activities.
Matrine: A compound with a piperidine ring, used for its antiproliferative effects.
Uniqueness
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the piperidine ring.
Propriétés
Numéro CAS |
169045-06-1 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4-piperidin-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h10-11H,1-9H2,(H,14,15) |
Clé InChI |
FIPQXTGMVOCSEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)

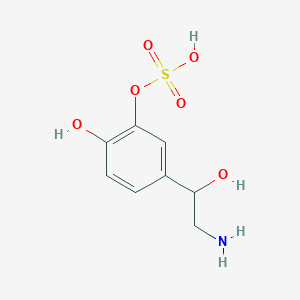
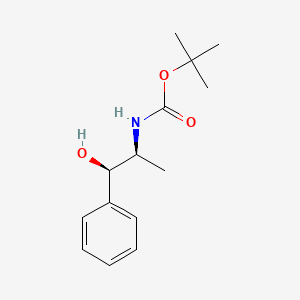


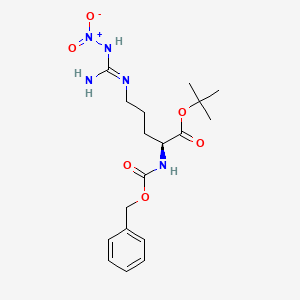
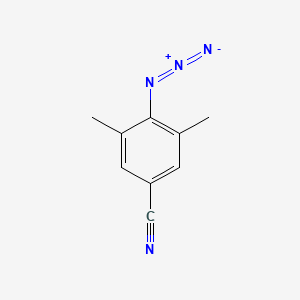


![[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13448762.png)
![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)

